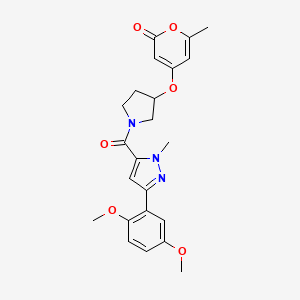
4-((1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyranone core linked to a pyrazole moiety and a pyrrolidine ring . The presence of the 2,5-dimethoxyphenyl group enhances its biological properties. The molecular formula is C20H22N4O6 with a molecular weight of 414.4 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tyrosine Kinases : Certain pyrazole derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways .
- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells by activating apoptotic pathways.
Anti-inflammatory Effects
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound may exert its effects by:
- Inhibiting Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to reduce levels of TNF-α and IL-6, which are key mediators in inflammatory responses .
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity:
- Mechanism : It can disrupt bacterial cell membranes or inhibit essential enzymes within microbial cells.
- Case Studies : Research on related pyrazole derivatives has shown promising results against various bacterial strains including E. coli and S. aureus .
Understanding the mechanisms through which this compound operates is crucial for its therapeutic application:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could interact with specific receptors to modulate cellular responses.
- Signal Transduction Interference : By affecting key signaling pathways, it can alter cellular functions such as proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | RTK inhibition | |
| Anti-inflammatory | Cytokine inhibition | |
| Antimicrobial | Membrane disruption |
Case Study: Anticancer Activity
A study conducted on pyrazole derivatives found that specific analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism was primarily linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation.
Case Study: Anti-inflammatory Effects
In an experimental model using carrageenan-induced edema in rats, a related pyrazole derivative demonstrated significant reduction in paw swelling compared to controls, supporting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
4-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-14-9-17(11-22(27)31-14)32-16-7-8-26(13-16)23(28)20-12-19(24-25(20)2)18-10-15(29-3)5-6-21(18)30-4/h5-6,9-12,16H,7-8,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKAEIIDDWSZHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













